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  • Product: Trimethylcolchicinic acid
  • CAS: 3482-37-9

Core Science & Biosynthesis

Foundational

role of trimethylcolchicinic acid in microtubule destabilization

An In-Depth Technical Guide on the Role of Trimethylcolchicinic Acid in Microtubule Destabilization Authored by a Senior Application Scientist This guide provides a detailed exploration of trimethylcolchicinic acid (TMCA...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Role of Trimethylcolchicinic Acid in Microtubule Destabilization

Authored by a Senior Application Scientist

This guide provides a detailed exploration of trimethylcolchicinic acid (TMCA) as a potent microtubule destabilizing agent. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its mechanism of action, experimental characterization, and cellular effects.

Introduction: The Dynamic Microtubule Cytoskeleton

Microtubules are essential cytoskeletal polymers, fundamental to a myriad of cellular processes including cell division, intracellular transport, and the maintenance of cell shape. They are dynamic structures, undergoing constant cycles of polymerization and depolymerization, a process known as dynamic instability. This dynamism is critical for their function. Microtubules are polymers formed from α- and β-tubulin heterodimers. The β-tubulin subunit possesses a GTP-binding site, and the hydrolysis of this GTP to GDP after incorporation into the microtubule lattice is a key regulator of stability.

The critical role of microtubules in cell proliferation, particularly in the formation of the mitotic spindle, has made them a prime target for anticancer drug development. Agents that interfere with microtubule dynamics can halt cell division and induce apoptosis. These agents are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site inhibitors). Trimethylcolchicinic acid (TMCA) belongs to the latter category, exerting its effects by binding to the colchicine site on β-tubulin.

Mechanism of Action: How TMCA Disrupts Microtubule Assembly

Trimethylcolchicinic acid, a synthetic analogue of colchicine, functions as a potent inhibitor of tubulin polymerization. Its mechanism is centered on its high-affinity binding to the colchicine-binding site located on the β-tubulin subunit.

Binding and Conformational Changes: TMCA binds to soluble, unpolymerized αβ-tubulin heterodimers. This binding event is not a simple steric blockade. Instead, it induces a subtle but critical conformational change in the tubulin dimer. This altered conformation makes the tubulin dimer "poisonous" to microtubule growth. When a TMCA-tubulin complex incorporates at the growing plus-end of a microtubule, it disrupts the normal lattice structure. This "poisoned" end is no longer able to efficiently add new tubulin dimers, effectively capping the microtubule and promoting a switch from polymerization to depolymerization (a catastrophe).

Key Mechanistic Differences from Colchicine: While TMCA and colchicine share the same binding site, their chemical structures lead to differences in their activity. TMCA is often considered a simpler, more streamlined analogue. The core trimethoxyphenyl ring (A ring) and the tropolone ring (C ring) are the key pharmacophores for binding. The replacement of the acetamido group in colchicine with a simpler functional group in TM-CA can influence binding kinetics and overall potency, making it a valuable tool for structure-activity relationship (SAR) studies.

Below is a diagram illustrating the mechanism of microtubule destabilization by TMCA.

TMCA_Mechanism cluster_0 Normal Microtubule Dynamics cluster_1 TMCA-Induced Destabilization Tubulin_Dimers αβ-Tubulin Dimers (GTP-bound) Polymerization Polymerization Tubulin_Dimers->Polymerization TMCA_Tubulin_Complex TMCA-Tubulin Complex (Poison Subunit) Tubulin_Dimers->TMCA_Tubulin_Complex Microtubule Growing Microtubule Polymerization->Microtubule Depolymerization Catastrophe Microtubule->Depolymerization Capping Incorporation & Capping Microtubule->Capping Depolymerization->Tubulin_Dimers GDP -> GTP Exchange TMCA TMCA TMCA->TMCA_Tubulin_Complex TMCA_Tubulin_Complex->Capping Blocked_Polymerization Blocked Polymerization Capping->Blocked_Polymerization Enhanced_Depolymerization Enhanced Depolymerization Capping->Enhanced_Depolymerization Polymerization_Assay_Workflow cluster_workflow Tubulin Polymerization Assay Workflow Step1 1. Reagent Prep - Tubulin - GTP - TMCA/Vehicle Step2 2. Assay Plate Setup (on ice) - Buffer - TMCA/Vehicle - Tubulin Step1->Step2 Step3 3. Pre-incubation (5 min on ice) (Allows compound binding) Step2->Step3 Step4 4. Initiation - Add GTP - Transfer to 37°C reader Step3->Step4 Step5 5. Measurement Read Absorbance (340 nm) every 60s for 60 min Step4->Step5 Step6 6. Data Analysis - Plot Abs vs. Time - Calculate IC50 Step5->Step6

Caption: Experimental workflow for an in vitro tubulin polymerization assay.

Cell-Based Assays: Immunofluorescence Microscopy

This technique allows for the direct visualization of microtubule networks within cells, providing qualitative and quantitative data on the effects of TMCA.

Principle: Cells are treated with TMCA, then fixed and permeabilized. An antibody specific for α- or β-tubulin is used to label the microtubule network, followed by a fluorescently-tagged secondary antibody. The cell's nucleus is counterstained (e.g., with DAPI). The resulting fluorescence can be imaged using a confocal or widefield microscope.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, A549) on glass coverslips and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of TMCA (and a vehicle control) for a specified time (e.g., 16-24 hours).

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Permeabilization: Wash again and permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

  • Antibody Staining:

    • Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) for 1 hour.

    • Wash three times with PBS.

    • Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) and a nuclear counterstain like DAPI for 1 hour.

  • Mounting and Imaging: Wash coverslips, mount them onto microscope slides, and image using a fluorescence microscope.

  • Analysis: Observe the morphology of the microtubule network. In TMCA-treated cells, expect to see a diffuse, fragmented microtubule structure compared to the well-defined filamentous network in control cells. Mitotic arrest, characterized by condensed chromosomes and abnormal spindle formation, will also be evident.

Cellular Consequences of TMCA Treatment

The disruption of microtubule dynamics by TMCA triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

Mitotic Arrest: The primary consequence of microtubule destabilization is the failure to form a functional mitotic spindle. This activates the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that prevents the cell from entering anaphase until all chromosomes are properly attached to the spindle. Prolonged activation of the SAC due to TMCA-induced damage leads to arrest in the G2/M phase of the cell cycle.

Induction of Apoptosis: If the cell is unable to resolve the mitotic arrest, it typically undergoes programmed cell death, or apoptosis. The prolonged G2/M arrest can lead to the activation of pro-apoptotic signaling pathways. One key pathway involves the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2. This leads to the release of cytochrome c from the mitochondria, activation of caspases (particularly caspase-3), and the execution of the apoptotic program.

Below is a simplified diagram of the signaling pathway leading from microtubule disruption to apoptosis.

Apoptosis_Pathway TMCA TMCA MT_Destabilization Microtubule Destabilization TMCA->MT_Destabilization SAC_Activation Spindle Assembly Checkpoint (SAC) Activation MT_Destabilization->SAC_Activation G2M_Arrest G2/M Phase Arrest SAC_Activation->G2M_Arrest Bcl2_Inactivation Bcl-2 Inactivation (via phosphorylation) G2M_Arrest->Bcl2_Inactivation Prolonged Arrest Signal Cytochrome_C Cytochrome c Release (from Mitochondria) Bcl2_Inactivation->Cytochrome_C Caspase_Activation Caspase Cascade Activation (Caspase-3) Cytochrome_C->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Pathway from TMCA-induced microtubule disruption to apoptosis.

Conclusion and Future Perspectives

Trimethylcolchicinic acid is a powerful tool for studying microtubule dynamics and a valuable lead compound in the development of anticancer therapeutics. Its well-defined mechanism of action, binding to the colchicine site on β-tubulin, leads to potent inhibition of polymerization, G2/M cell cycle arrest, and ultimately, apoptosis. The experimental protocols detailed in this guide provide a robust framework for characterizing TMCA and other novel colchicine-site inhibitors.

Future research will likely focus on leveraging the structural simplicity of TMCA to design new analogues with improved pharmacological properties, such as increased potency, better bioavailability, and reduced toxicity. Furthermore, exploring synthetic lethal interactions between TMCA and specific cancer genotypes could open new avenues for targeted cancer therapies.

References

  • Title: Synthesis and biological evaluation of new colchicine site binders based on the 5,6,7,8-tetrahydro-benzo[b]thieno[2,3-d]azepine scaffold Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel Tetrahydro-γ-carboline Derivatives as Potent Tubulin Polymerization Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

Exploratory

Trimethylcolchicinic Acid (TMCA): Biological Activity, Cytotoxicity Profile, and Therapeutic Divergence from Colchicine

The Colchicinoid Paradox: Decoupling Toxicity from Efficacy For decades, the clinical utility of colchicine has been bottlenecked by its narrow therapeutic index. Its potent anti-inflammatory properties are intrinsically...

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Author: BenchChem Technical Support Team. Date: March 2026

The Colchicinoid Paradox: Decoupling Toxicity from Efficacy

For decades, the clinical utility of colchicine has been bottlenecked by its narrow therapeutic index. Its potent anti-inflammatory properties are intrinsically linked to severe antimitotic cytotoxicity, driven by its high affinity for the microtubule network. Trimethylcolchicinic acid (TMCA), a structurally modified colchicine analogue, presents a profound pharmacological paradox: it retains potent hepatoprotective and cytoprotective properties while entirely shedding the antimitotic cytotoxicity characteristic of its parent compound 1. This technical guide explores the structural causality, biological activity, and cytotoxicity profile of TMCA, providing a comprehensive framework for drug development professionals investigating non-toxic tropolone derivatives.

Structural Determinants of Tubulin Binding

Colchicine's mechanism of action is defined by its ability to bind the colchicine-binding site (CBS) on β -tubulin, inhibiting microtubule polymerization and arresting cells in the metaphase of mitosis. This interaction is thermodynamically anchored by the N-acetyl group on Ring B and the methoxy group on the tropolone ring (Ring C) 2.

TMCA diverges critically at these exact loci. As an N-deacetylated derivative with a modified tropolone moiety, TMCA possesses a free amino group. This seemingly minor structural shift disrupts the critical hydrophobic and hydrogen-bonding network required to stabilize the tubulin-ligand complex. As a direct result, TMCA exhibits negligible affinity for β -tubulin, rendering it completely devoid of antimitotic activity and the associated cellular toxicity 3.

Mechanism Colchicine Colchicine (N-acetyl + Methoxy) Tubulin High Affinity for β-Tubulin CBS Colchicine->Tubulin TMCA TMCA (Free Amine + Hydroxyl) NoTubulin Negligible Affinity for β-Tubulin TMCA->NoTubulin Tox Antimitotic Toxicity & Apoptosis Tubulin->Tox Protect Cytoprotection & Hepatoprotection NoTubulin->Protect

Structural divergence dictating tubulin affinity and cytotoxicity profiles.

Cytotoxicity Profile and Oxidative Protection

While TMCA loses the ability to disrupt microtubules, it retains the tropolone ring—a structure renowned for its metal-chelating and antioxidant properties. In cellular models of oxidative stress, TMCA demonstrates a profound ability to protect cells from reactive oxygen species (ROS).

When Jurkat cells are exposed to H2​O2​ , the resulting Fenton reaction generates highly toxic hydroxyl radicals that induce severe DNA single-strand breaks and apoptosis. TMCA actively chelates redox-active intracellular iron, forming a lipophilic, redox-inactive complex that halts the Fenton reaction. In these assays, TMCA provides dose-dependent protection against H2​O2​ -induced DNA damage with an IC 50​ of approximately 34 μ M 4. Strikingly, colchicine provides zero protection in this exact model, highlighting a complete functional divergence between the two molecules 4.

Furthermore, while colchicine exerts its anti-inflammatory effects by suppressing the phagocytosis of polymorphonuclear leukocytes, TMCA has no inhibitory effect on phagocytosis or chemotaxis, further confirming that its biological activity operates through entirely independent, non-cytotoxic pathways [[5]]().

Quantitative Biological Data Summary
Compound β -Tubulin Binding AffinityAntimitotic CytotoxicityH 2​ O 2​ -Induced DNA Damage Protection (IC 50​ )Phagocytosis Inhibition
Colchicine High (K a​ ~ 1.8 - 3.2 μ M −1 )High (Highly Toxic)NoneStrong
TMCA NegligibleLow / Non-toxic~34 μ MNone
Tropolone N/AVariable~15 μ MN/A

Hepatoprotective Mechanisms

The lack of systemic cytotoxicity allows TMCA to be utilized in vivo at doses that would be lethal if using colchicine. In models of prolonged biliary obstruction and carbon tetrachloride ( CCl4​ )-induced cirrhosis, TMCA significantly decreases experimental liver fibrosis and cholestasis [[3]](). Because TMCA does not bind tubulin, it achieves this hepatoprotection without inducing the gastrointestinal hyperperistalsis, bone marrow depression, or neurotoxicity that strictly limit colchicine's therapeutic window.

Self-Validating Experimental Protocol: Dual-Axis Evaluation of TMCA

To rigorously validate TMCA's unique profile, researchers must employ a self-validating system that simultaneously confirms the absence of target binding (tubulin) and the presence of phenotypic efficacy (cytoprotection).

Causality of Design: Why use Jurkat cells? Jurkat T-lymphocytes are highly sensitive to oxidative stress, making them an ideal model for quantifying tropolone-mediated DNA protection. Why use the glucose oxidase system? Direct bolus addition of H2​O2​ causes acute, non-physiological necrosis. Glucose oxidase provides a steady-state generation of oxidative stress, better mimicking endogenous pathological conditions and allowing TMCA's metal-chelating kinetics to effectively compete with the Fenton reaction.

Step-by-Step Methodology

Phase 1: Cell-Free Tubulin Polymerization Assay (Validation of Non-Toxicity)

  • Reagent Preparation: Prepare 10 mM stock solutions of TMCA and Colchicine (positive control) in anhydrous DMSO.

  • Tubulin Assembly: Reconstitute highly purified (>99%) porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Incubation: Add TMCA (up to 100 μ M) or Colchicine (10 μ M) to the tubulin solution. Incubate at 37°C in a temperature-controlled spectrophotometer.

  • Measurement: Monitor absorbance at 340 nm for 60 minutes.

    • Expected Result: Colchicine will flatten the polymerization curve. TMCA will mirror the DMSO vehicle control, validating its lack of antimitotic activity.

Phase 2: Oxidative Challenge & Comet Assay (Validation of Efficacy)

  • Cell Seeding: Plate Jurkat cells at 1×105 cells/well in RPMI-1640 medium.

  • Pre-treatment: Introduce TMCA at varying concentrations (10 μ M to 100 μ M) 15 minutes prior to oxidative challenge.

  • Oxidative Stress Induction: Add glucose oxidase (to generate a steady state of H2​O2​ ) and 100 μ M Fe3+ to the culture. Incubate for 1 hour.

  • Single-Cell Gel Electrophoresis (Comet Assay): Lyse cells, subject to alkaline electrophoresis, and stain with ethidium bromide.

  • Quantification: Measure the "tail moment" (percentage of DNA in the tail) using fluorescence microscopy to determine the IC 50​ of DNA damage protection.

Protocol Prep 1. Compound Preparation Cell 2. Cell Culture (Jurkat/HepG2) Prep->Cell Assay1 3A. Tubulin Polymerization Cell->Assay1 Assay2 3B. H2O2 Challenge & Comet Assay Cell->Assay2 Data 4. IC50/Kd Quantification Assay1->Data Assay2->Data

Self-validating workflow for assessing TMCA biological activity and cytotoxicity.

References

  • Therapeutic Use of Colchicine and its Derivatives: A Patent Review Source: ResearchGate URL:[Link]

  • Modeling the Colchicum autumnale Tubulin and a Comparison of Its Interaction with Colchicine to Human Tubulin Source: ResearchGate URL:[Link]

  • Protection by tropolones against H2O2-induced DNA damage and apoptosis in cultured Jurkat cells Source: PubMed / Free Radical Research URL:[Link]

  • Mechanism of action of colchicine. II. Effects of colchicine and its analogs on phagocytosis and chemotaxis in vitro Source: PubMed / Journal of Pharmacology and Experimental Therapeutics URL: [Link]

Sources

Foundational

Trimethylcolchicinic Acid (TMCA): A Comprehensive Technical Guide on Physicochemical Properties and Molecular Dynamics

Executive Summary Trimethylcolchicinic acid (TMCA), formally known as N-deacetylcolchiceine, is a critical minor alkaloid and a derivative of colchicine, originally isolated from the seeds and corms of Colchicum autumnal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimethylcolchicinic acid (TMCA), formally known as N-deacetylcolchiceine, is a critical minor alkaloid and a derivative of colchicine, originally isolated from the seeds and corms of Colchicum autumnale[1]. In the landscape of modern drug development, TMCA serves as a vital scaffold for synthesizing anti-mitotic and anti-proliferative agents. Unlike its parent compound colchicine, TMCA possesses a unique amphoteric nature driven by a primary amine and a highly acidic tropolone ring[2]. This whitepaper provides an in-depth analysis of TMCA’s physicochemical properties, structural causality, and the self-validating experimental workflows required for its isolation and pharmacological evaluation.

Structural Causality & Physicochemical Profiling

The chemical behavior of TMCA is dictated by three distinct structural domains: an aromatic ring with three methoxy groups, a primary amino group (resulting from deacetylation), and a tropolone ring (an enolone system)[2].

Colchicine itself is essentially a neutral substance; however, the two-stage hydrolysis that yields TMCA fundamentally alters the molecule's electronic distribution. The removal of the methyl ether from the tropolone ring exposes a markedly acidic hydroxyl group[2]. Simultaneously, the removal of the acetyl group exposes a basic primary amine. This dual transformation renders TMCA amphoteric. The acidic tropolone hydroxyl allows for the formation of coordination complexes with ferric or cupric ions, accompanied by an intensification of color—a property highly useful in spectrophotometric tracking[2].

Quantitative Physicochemical Data

To facilitate rapid reference for formulation and analytical scientists, the core physicochemical properties and molecular weight parameters of TMCA are summarized below.

PropertyValueReference
IUPAC / Chemical Name (7S)-7-amino-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one[3]
CAS Registry Number 3482-37-9[1],[4]
Molecular Formula C₁₉H₂₁NO₅[3],[4]
Molecular Weight 343.38 g/mol [4]
Monoisotopic Mass 343.14197 Da[3]
Melting Point >230°C (Decomposes)[1]
Specific Rotation [α]D -184°, -152°, and -180° (in CHCl₃)[1]
Solubility Profile Slightly soluble in Chloroform (sonicated), DMSO, and Methanol[1]
Storage Temperature -20°C (Powder, 3 years) / -80°C (In solvent, 1 year)[4]

Analytical and Experimental Workflows

As a Senior Application Scientist, it is critical to understand that experimental protocols must not merely be a sequence of steps, but a logically sound, self-validating system. The following workflows detail the extraction of TMCA and its subsequent pharmacological evaluation.

Workflow 1: Two-Stage Hydrolytic Synthesis of TMCA from Colchicine

Causality & Rationale: The synthesis of TMCA relies on the differential hydrolytic lability of colchicine’s functional groups. The methoxy group on the tropolone ring is highly reactive and cleaves under mild acidic conditions to form colchiceine[2]. However, the acetylated amine is highly stable; cleaving it to expose the primary amine requires prolonged, harsh acidic reflux[2]. Attempting a single-stage harsh hydrolysis often leads to uncontrolled degradation of the tropolone ring.

Step-by-Step Protocol:

  • Mild Hydrolysis (Colchiceine Formation): Dissolve 5.0 g of colchicine in 100 mL of 0.1 M HCl. Heat the solution to 80°C under continuous stirring for 2 hours.

  • System Validation 1 (TLC): Spot the reaction mixture on a silica gel TLC plate alongside a colchicine standard (Mobile phase: Chloroform:Methanol 9:1). The disappearance of the colchicine spot and the emergence of a highly fluorescent colchiceine spot under UV (254 nm) validates the completion of stage one.

  • Prolonged Hydrolysis (Deacetylation): Increase the acid concentration by adding concentrated HCl to achieve a 2.0 M solution. Reflux the mixture at 100°C for 48 hours.

  • Neutralization & Precipitation: Cool the reaction vessel to 4°C. Carefully adjust the pH to 7.0 using dilute NaOH. Due to its amphoteric nature, TMCA will precipitate near its isoelectric point.

  • System Validation 2 (Ninhydrin Test): Dissolve a micro-sample of the precipitate in methanol and apply a Ninhydrin spray. A deep purple color confirms the successful deacetylation and presence of the primary amine.

  • Purification: Subject the crude TMCA to countercurrent distribution chromatography to remove residual alkaloids, achieving >98% purity[1].

Synthesis N1 Colchicine (C22H25NO6) Starting Material N2 Mild Acidic Hydrolysis (Dilute HCl, 80°C) N1->N2 N3 Colchiceine Intermediary (Tropolone Methoxy Cleaved) N2->N3 N4 Prolonged Acidic Hydrolysis (Deacetylation) N3->N4 N5 Crude Trimethylcolchicinic Acid (C19H21NO5) N4->N5 N6 Countercurrent Distribution & Chromatography N5->N6 N7 Purified TMCA (>98% Purity) N6->N7

Caption: Two-stage hydrolytic workflow for the synthesis and purification of TMCA.

Workflow 2: Tubulin Polymerization Inhibition Assay

Causality & Rationale: TMCA exerts its anti-proliferative effects by binding to the colchicine-binding site on tubulin heterodimers. The presence of the free primary amine alters its hydrogen-bonding network compared to colchicine, often leading to the steric hindrance of microtubule assembly. To quantify this, an absorbance-based polymerization assay is utilized, where the assembly of tubulin into microtubules increases the optical density of the solution.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 10 mM stock solution of TMCA in DMSO. Dilute this stock into working concentrations (0.1 µM to 100 µM) using PIPES buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

  • Tubulin Assembly: In a 96-well half-area plate, mix purified porcine brain tubulin (final concentration 3 mg/mL) with 1 mM GTP in the PIPES buffer. Keep on ice to prevent premature polymerization.

  • Inhibitor Incubation: Add 5 µL of the TMCA working solutions to the respective wells.

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C. Monitor the absorbance continuously at 340 nm for 60 minutes.

  • System Validation & Analysis:

    • Positive Control: Wells containing tubulin and GTP (without TMCA) must show a characteristic sigmoidal increase in absorbance, validating the viability of the tubulin.

    • Reference Control: Run parallel wells with standard colchicine to benchmark the assay's sensitivity.

    • Calculate the IC₅₀ by plotting the maximum rate of polymerization (Vmax, derived from the linear phase of the absorbance curve) against the log concentration of TMCA.

MOA T1 Trimethylcolchicinic Acid (TMCA) T2 Tubulin Heterodimers (Colchicine Binding Site) T1->T2 Binds T3 Steric Hindrance & GTPase Stimulation T2->T3 T4 Microtubule Destabilization T3->T4 T5 Mitotic Arrest (G2/M Phase) T4->T5 T6 Apoptosis via JNK/SAPK Pathway T5->T6

Caption: Mechanistic pathway of TMCA-induced microtubule destabilization and apoptosis.

Conclusion

Trimethylcolchicinic acid (TMCA) represents a highly valuable, structurally distinct derivative of colchicine. Its molecular weight of 343.38 g/mol and unique amphoteric physicochemical properties—driven by its primary amine and acidic tropolone ring—require precise, multi-stage handling during extraction and analytical quantification. By employing self-validating protocols, researchers can accurately leverage TMCA's tubulin-binding kinetics for advanced oncological and anti-inflammatory drug discovery.

References

  • Trimethylcolchicinic acid (C19H21NO5) - PubChemLite -
  • Chemistry - Iowa St
  • TRIMETHYLCOLCHICINIC ACID | 3482-37-9 - ChemicalBook -
  • Trimethylcolchicinic acid | 3482-37-9 - Sigma-Aldrich -

Sources

Protocols & Analytical Methods

Method

Application Note: Semi-Synthetic Route to Thiocolchicoside via Trimethylcolchicinic Acid Intermediates

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Strategic Overview Thiocolchicoside (3-O-β-D-glucopyranosyl-3-O-dem...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Overview

Thiocolchicoside (3-O-β-D-glucopyranosyl-3-O-demethylthiocolchicine) is a highly valued semi-synthetic derivative of colchicine, widely utilized as a GABA-A receptor antagonist and centrally acting muscle relaxant[1][2]. While traditional extractions from Gloriosa superba yield natural colchicoside, the semi-synthetic pathway starting from trimethylcolchicinic acid (TMCA) offers a robust route to access various colchicinoids, including thiocolchicoside[3][4].

TMCA (deacetylcolchiceine) contains a free primary amine at C7 and a tropolone hydroxyl at C10[3]. The synthesis of thiocolchicoside from TMCA requires a precise sequence of functional group manipulations: N-acetylation, C10-thioetherification, regioselective C3-demethylation, and finally, stereoselective O-glycosylation[5][6]. This guide details the optimized, high-yield methodology bypassing hazardous traditional glycosylation agents (like acetobromoglucose) in favor of stable peracetylated sugars[7][8].

Synthetic Pathway Visualization

G TMCA Trimethylcolchicinic Acid (TMCA) Colchiceine Colchiceine TMCA->Colchiceine Ac2O, Pyridine (N-Acetylation) Thiocolchicine Thiocolchicine Colchiceine->Thiocolchicine MeSH, Acid Cat. (Thioetherification) DTC 3-Demethylthiocolchicine (3-DTC) Thiocolchicine->DTC H2SO4 or Biocatalysis (C3-Demethylation) PTCC Tetraacetyl-Thiocolchicoside DTC->PTCC Peracetyl-Glucose, BF3-Et2O, TMG TCC Thiocolchicoside PTCC->TCC NaOH, EtOH (Deprotection)

Figure 1: Macroscopic synthetic workflow from TMCA to Thiocolchicoside.

Experimental Protocols & Mechanistic Causality

Note: All procedures must be conducted in a professional laboratory under a fume hood. Colchicinoids are highly potent antimitotic agents; utilize appropriate PPE including chemical-resistant gloves and respiratory protection.

Phase 1: Preparation of 3-Demethylthiocolchicine (3-DTC) from TMCA

Before glycosylation, TMCA must be converted to the key intermediate, 3-DTC.

  • N-Acetylation: TMCA is reacted with acetic anhydride in the presence of pyridine to acetylate the C7 amine, yielding colchiceine[3].

  • Thioetherification: The C10 hydroxyl of the tropolone ring is converted to a thiomethyl group using methanethiol (or sodium thiomethoxide) under acidic conditions, yielding thiocolchicine[6].

  • Regioselective Demethylation: Thiocolchicine is subjected to concentrated sulfuric acid at 50°C. Causality: The acidic environment selectively cleaves the C3 methoxy ether due to the specific electronic distribution and steric accessibility of the A-ring, yielding 3-demethylthiocolchicine (3-DTC)[9]. Alternatively, biocatalytic demethylation using Bacillus aryabhattai (MTCC 5875) can achieve this with higher green-chemistry metrics[10].

Phase 2: Stereoselective Glycosylation (The Core Protocol)

This protocol utilizes 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose, avoiding the instability and toxicity of traditional 1-halo-sugars[7].

Step-by-Step Methodology:

  • System Initialization: Suspend 2.0 g of 3-DTC in 20 mL of anhydrous acetonitrile in a round-bottom flask under a continuous nitrogen atmosphere at room temperature[5].

  • Base Addition: Add 1.8 mL of 1,1,3,3-tetramethylguanidine (TMG)[5].

    • Mechanistic Insight: TMG is a strong, non-nucleophilic base. It selectively deprotonates the C3-phenol of 3-DTC to form a highly reactive phenoxide nucleophile without triggering the saponification of the acetylated sugar donor[7].

  • Donor Addition: Introduce a solution of 5.60 g of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose dissolved in 10 mL of acetonitrile[5].

  • Lewis Acid Activation: Dropwise, add 7.2 mL of boron trifluoride etherate (BF3·Et2O)[5].

    • Mechanistic Insight: BF3·Et2O acts as a Lewis acid, coordinating with the anomeric acetate to generate an oxocarbenium ion. The C2 acetate group provides anchimeric assistance (neighboring group participation), blocking the α-face and ensuring the exclusive formation of the desired β-O-glycosidic linkage[7].

  • Reaction Maturation: Stir the mixture at room temperature for 2 hours. Validate completion via TLC (MeOH/CH2Cl2 1:9)[2][5].

  • Quenching & Extraction: Cool the system to 5°C. Quench by adding 2M KOH (~20 mL) until the pH reaches ~6. Separate the aqueous layer and extract with acetonitrile (10 mL). Wash the combined organic layers sequentially with 0.5 M NaHSO4, 6% NaHCO3, and brine[5]. Remove the solvent under vacuum.

Phase 3: Deprotection (Saponification)
  • Solvent Exchange: Replace the removed organic solvent with 30 mL of 95% ethanol[5].

  • Hydrolysis: Add 40 mL of 2M NaOH. Stir at room temperature for approximately 2 hours to completely remove the acetyl protecting groups from the glucopyranosyl moiety[5].

  • Neutralization & Isolation: Adjust the pH to 7 using 1M NaHSO4. Evaporate the ethanol under vacuum[7].

  • Purification: Extract the aqueous layer twice with dichloromethane (discard the organic phase to remove non-polar impurities). Extract the remaining aqueous layer with a 1:1 mixture of dichloromethane-ethanol until complete extraction of thiocolchicoside is achieved[7].

  • Crystallization: Wash the organic layer with 20% NaCl, replace the solvent with methanol, concentrate to 15 mL, and allow to crystallize under stirring for 2 hours at room temperature. Filter to collect the pure thiocolchicoside powder[7].

Quantitative Method Comparison

The shift from 1-halo-sugars to peracetylated sugars represents a significant leap in synthetic efficiency and safety.

ParameterLegacy Method (FR2112131)Modern Protocol (EP2128170A1)
Glycosyl Donor Acetobromoglucose1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose
Catalyst / Base Pyridine / Sodium FluorideBF3·Et2O / Tetramethylguanidine
Reaction Time > 20 Hours~ 2 Hours
Yield Low to Moderate (<50%)High (71% - 78%)
Safety Profile High hazard (toxic halogens)Moderate hazard (stable intermediates)
Self-Validation Prone to α/β anomeric mixturesHigh β-selectivity via anchimeric assistance

Table 1: Comparative analysis of glycosylation methodologies for thiocolchicoside synthesis[7][8][11][12].

Sources

Application

trimethylcolchicinic acid extraction methods from colchicum autumnale

An Application Note and Comprehensive Protocols for the Extraction of Trimethylcolchicinic Acid from Colchicum autumnale Audience: Researchers, scientists, and drug development professionals. Abstract This document provi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocols for the Extraction of Trimethylcolchicinic Acid from Colchicum autumnale

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the extraction, isolation, and analysis of trimethylcolchicinic acid, a minor tropolone alkaloid, from the plant Colchicum autumnale (Autumn Crocus). As a derivative of the well-known antimitotic agent colchicine, trimethylcolchicinic acid is a compound of interest for pharmacological and phytochemical research.[1] This guide synthesizes field-proven insights and established methodologies, explaining the causality behind experimental choices to ensure reproducible and efficient extraction. We present two primary protocols: a classic, robust Soxhlet extraction and a modern, high-efficiency Ultrasound-Assisted Extraction (UAE). Additionally, we cover crucial post-extraction purification and analytical validation techniques essential for obtaining a high-purity final product.

Introduction: The Scientific Imperative

Colchicum autumnale is a well-established source of colchicine and a suite of related alkaloids.[2] Among these is trimethylcolchicinic acid (TMCA), a compound that shares the characteristic tricyclic tropolone ring structure.[3] While colchicine's clinical applications and toxicity are extensively studied, its derivatives like TMCA represent a frontier for investigating structure-activity relationships, potentially offering improved therapeutic indices or novel biological activities.[1]

The successful isolation of TMCA is predicated on a multi-stage process that begins with careful selection of plant material and culminates in rigorous analytical characterization. The choice of extraction methodology directly impacts yield, purity, and efficiency. This guide is structured to empower researchers with the foundational knowledge and practical steps required to navigate this process successfully.

Pre-Extraction Fundamentals: Setting the Stage for Success

The quality and preparation of the initial plant material are paramount. The concentration of alkaloids can vary significantly based on the plant part, geographical origin, and harvest time.

  • Plant Material Selection : Both the corms (tubers) and seeds of C. autumnale are known sources of colchicinoid alkaloids.[2][3][4] Corms are often reported to be particularly rich in these compounds.[5][6]

  • Material Preparation :

    • Drying : Harvested plant material should be thoroughly dried to prevent microbial degradation and to facilitate efficient grinding. Air-drying in a well-ventilated area away from direct sunlight or using a plant dryer at a controlled temperature (e.g., 40-50°C) is recommended.

    • Grinding : The dried material must be ground into a fine, homogenous powder. A smaller particle size increases the surface area available for solvent interaction, significantly enhancing extraction efficiency.[5]

Core Extraction Methodologies: A Comparative Overview

The selection of an extraction technique is a balance between desired yield, processing time, available equipment, and environmental considerations. Methanol has been consistently identified as the most effective solvent for colchicinoid alkaloids due to its polarity, which is well-suited for these compounds.[4][7][8]

Method Principle Advantages Disadvantages
Soxhlet Extraction Continuous extraction with fresh, hot solvent.Exhaustive extraction, high yield.[4]Time-consuming, large solvent volume, potential for thermal degradation of sensitive compounds.
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation enhances solvent penetration and mass transfer.Rapid, reduced solvent consumption, lower operating temperatures.[5][7]Requires specialized equipment, optimization of parameters (power, time, temp) is critical.[5][6]
Supercritical Fluid Extraction (SFE) Uses supercritical CO2, often with a modifier like methanol.Environmentally friendly ("green"), highly selective.[9]High initial equipment cost, complex operation.

For the purposes of this guide, we will provide detailed protocols for Soxhlet and Ultrasound-Assisted Extraction, which offer a balance of high yield and accessibility.

Logical Workflow for Extraction and Isolation

The following diagram illustrates the general pathway from raw plant material to purified trimethylcolchicinic acid.

ExtractionWorkflow cluster_prep Phase 1: Preparation cluster_extract Phase 2: Crude Extraction cluster_purify Phase 3: Purification cluster_analyze Phase 4: Analysis Plant C. autumnale (Corms or Seeds) Dry Drying Plant->Dry Grind Grinding Dry->Grind Powder Powdered Material Grind->Powder Soxhlet Soxhlet (Methanol) Powder->Soxhlet UAE UAE (Acidified Methanol) Powder->UAE Crude Crude Methanolic Extract Soxhlet->Crude UAE->Crude LLE Liquid-Liquid Partitioning Crude->LLE Column Column Chromatography LLE->Column Purified Purified TMCA Column->Purified HPLC HPLC-UV / LC-MS Purified->HPLC Final Characterization & Quantification HPLC->Final

Caption: General workflow for TMCA extraction and analysis.

Detailed Experimental Protocols

Safety Precaution: Colchicine and its analogues are highly toxic.[10][11] All procedures must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Soxhlet Extraction (Conventional Method)

This method is thorough and has been shown to be highly effective for extracting colchicinoids.[4]

Materials:

  • Dried, powdered C. autumnale material

  • Methanol (Analytical Grade)

  • Soxhlet apparatus (condenser, thimble, extraction chamber, round-bottom flask)

  • Heating mantle

  • Cellulose extraction thimbles

  • Rotary evaporator

Procedure:

  • Loading: Accurately weigh approximately 20-30 g of the powdered plant material and place it into a cellulose extraction thimble.

  • Assembly: Place the thimble inside the Soxhlet extraction chamber. Assemble the apparatus with a 500 mL round-bottom flask containing ~300 mL of methanol and boiling chips. Connect the condenser and ensure a steady flow of cold water.

  • Extraction: Heat the methanol to a gentle boil using the heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip into the thimble, immersing the plant material. Once the chamber is full, the solvent will siphon back into the flask. Allow this process to run for at least 6-8 hours, or until the solvent in the siphon arm runs clear. The repeated cycling with fresh solvent ensures exhaustive extraction.[4]

  • Solvent Recovery: After extraction is complete, allow the apparatus to cool. Disconnect the flask and concentrate the methanolic extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.

  • Storage: Store the resulting dark, viscous crude extract in a sealed, light-protected container at 4°C for further purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE) (Modern Method)

This protocol leverages ultrasonication to accelerate extraction, based on optimized parameters for colchicine which are directly applicable.[5][6]

Materials:

  • Dried, powdered C. autumnale material

  • 0.1 M Hydrochloric acid (HCl) in Methanol

  • Ultrasonic bath with temperature and power control

  • Round-bottom flask or Erlenmeyer flask

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Preparation of Extraction Solvent: Prepare a solution of 0.1 M HCl in methanol. The acidic pH has been shown to significantly improve the extraction efficiency of colchicinoids.[5]

  • Mixing: Place 10 g of the powdered plant material into a 500 mL flask. Add 300 mL of the acidified methanol (a 30:1 solvent-to-material ratio is effective).[5]

  • Ultrasonication: Place the flask in the ultrasonic bath. Set the parameters based on established optima for colchicine:

    • Temperature: 60-65°C

    • Time: 40-45 minutes

    • Power: ~600 W (or as specified by your equipment)

    • Frequency: ~50 kHz[5][6] The combination of heating and acoustic cavitation disrupts cell walls, facilitating rapid and efficient mass transfer of the target alkaloids into the solvent.

  • Separation: After sonication, filter the mixture while still warm using a Buchner funnel to separate the plant debris from the extract. Wash the residue with a small amount of fresh methanol to ensure complete recovery.

  • Solvent Recovery: Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

  • Storage: Store the crude extract in a sealed, light-protected container at 4°C.

Post-Extraction Purification: Isolating the Target Compound

The crude extract contains a complex mixture of alkaloids, pigments, and other metabolites. A multi-step purification process is required.

Liquid-Liquid Extraction (LLE) for Initial Cleanup

This step aims to remove fats and highly nonpolar compounds.

  • Re-dissolve the crude extract in a 5% aqueous sulfuric acid solution.

  • Transfer the acidic solution to a separatory funnel.

  • Extract this solution three times with an equal volume of petroleum ether or hexane. Discard the organic (upper) layer, which contains lipids and other nonpolar impurities.[12]

  • Make the remaining aqueous layer alkaline (pH 9-10) by carefully adding ammonium hydroxide.

  • Extract the now-alkaline solution three times with an equal volume of chloroform or dichloromethane. The alkaloids, including TMCA, will partition into the organic phase.

  • Combine the organic layers, wash with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a purified alkaloid fraction.

Chromatographic Separation

Column chromatography is essential for separating TMCA from other closely related alkaloids.[2]

  • Stationary Phase: Use silica gel (60-120 mesh) as the adsorbent, packed into a glass column.

  • Mobile Phase: A gradient elution system is typically required. Start with a nonpolar solvent system (e.g., chloroform) and gradually increase the polarity by adding methanol. For example:

    • 100% Chloroform

    • Chloroform:Methanol (99:1)

    • Chloroform:Methanol (98:2)

    • ...and so on.

  • Fraction Collection: Collect fractions of the eluate and monitor them using Thin-Layer Chromatography (TLC) or HPLC to identify which fractions contain TMCA.

  • Final Polish: Pool the fractions rich in TMCA and re-chromatograph if necessary or proceed directly to analytical validation. Preparative HPLC can be used for a final, high-resolution purification step.

Analytical Validation and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the standard method for analyzing and quantifying colchicinoids.[7]

HPLC-UV Protocol Outline
  • System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., phosphate buffer pH 5.5-6.0) is common.[5][12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: Monitor at ~254 nm and/or ~350 nm, which are characteristic absorbance maxima for the colchicinoid structure.[5][12]

  • Quantification: Prepare a calibration curve using a certified standard of trimethylcolchicinic acid. Run the purified samples and quantify by comparing the peak area to the standard curve.

For unambiguous identification, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is recommended due to its superior sensitivity and specificity.[13][14]

References

  • Extraction, development and validation of HPLC-UV method for rapid and sensitive determination of colchicine from Colchicum autumnale L. Bulbs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Abidin, L., Khurana, D., & Mujeeb, M. (2014). Effect of Process Parameters on the Extraction of Colchicine from Colchicum autumnale L Seeds. BMR Biotechnology. [Link]

  • Extraction, development and validation of HPLC-UV method for rapid and sensitive determination of colchicine from Colchicum autumnale L. Bulbs. (2019). PubMed. [Link]

  • High Performance Liquid Chromatographic Determination of Colchicine-alkaloid from the Tissues and Biological Fluid of Bovine Poisoned by the Corm of Autumn Crocus (Colchicum autumnale L.). (n.d.). J-Stage. [Link]

  • The HPLC chromatogram of extract of Colchicum autumnale L. bulbs. (n.d.). ResearchGate. [Link]

  • Supercritical carbon dioxide extraction of colchicine and related alkaloids from seeds of Colchicum autumnale L. (2003). PubMed. [Link]

  • How to extract colchicine. (2005). Pacific Bulb Society. [Link]

  • TRIMETHYLCOLCHICINIC ACID. (n.d.). FDA Global Substance Registration System. [Link]

  • CN102276493B - Extraction method of colchicine. (n.d.).
  • Development and validation of a dosing method for colchicine capsules for a stability study. (2022). PubMed. [Link]

  • Trimethylcolchicinic acid | 3482-37-9. (n.d.). MilliporeSigma. [Link]

  • Determination of Colchicine in Pharmaceutical Formulations, Traditional Extracts, and Ultrasonication-Based Extracts of Colchicum autumnale Pleniflorum (L.) Using Regular and Greener HPTLC Approaches: A Comparative Evaluation of Validation Parameters. (2022). MDPI. [Link]

  • A high performance thin layer chromatographic method for the estimation of colchicine in different formulations - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Sensitive method for the Determination of Colchicine in human plasma by gradient UPLC-ESI-MS/MS: separation of endogenous Interference. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Fast determination of colchicine by TLC-densitometry from pharmaceuticals and vegetal extracts. (n.d.). ResearchGate. [Link]

  • Enhanced extraction of 3-demethylated colchicine from fermentation broth of Bacillus megaterium: Optimization of process parameters by statistical experimental design. (n.d.). ResearchGate. [Link]

  • Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses. (2021). MDPI. [Link]

  • Determination of Colchicine in Pharmaceutical Formulations, Traditional Extracts, and Ultrasonication-Based Extracts of Colchicum autumnale Pleniflorum (L.) Using Regular and Greener HPTLC Approaches: A Comparative Evaluation of Validation Parameters. (2022). ResearchGate. [Link]

Sources

Method

Application Note: A Validated HPLC-UV Method for the Quantification of Trimethylcolchicinic Acid

Abstract This document details a robust, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of Trimethylcolchicinic Acid (TMCA). TMCA is a primary colchicine...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document details a robust, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of Trimethylcolchicinic Acid (TMCA). TMCA is a primary colchicine alkaloid and a key related substance often monitored in pharmaceutical development and quality control of colchicine-containing products. The method presented herein is developed for specificity, linearity, accuracy, and precision, making it suitable for its intended purpose in research and quality control environments. All validation procedures are based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3][4]

Introduction and Principle

Trimethylcolchicinic acid (TMCA), also known as N-deacetylcolchiceine, is a minor alkaloid found in plants of the Colchicum genus and is a known impurity and metabolite of colchicine.[5] Accurate quantification of TMCA is critical for ensuring the purity of colchicine active pharmaceutical ingredients (APIs), for studying the metabolic fate of colchicine, and for controlling the quality of finished pharmaceutical products.

This application note describes a reversed-phase HPLC (RP-HPLC) method that provides excellent separation of TMCA from colchicine and other potential impurities. The principle relies on the differential partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. The compound is then detected and quantified based on its ultraviolet (UV) absorbance. The method has been validated according to ICH guidelines to demonstrate its suitability for quantitative analysis.[1][6]

Materials and Reagents

  • Reference Standard: Trimethylcolchicinic Acid (purity ≥98%), store at -20°C.[5]

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

    • Ortho-phosphoric Acid (85%, Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical Balance (0.01 mg readability).

    • pH Meter.

    • Sonicator.

    • Volumetric flasks and pipettes (Class A).

    • Syringe filters (0.45 µm, PTFE or Nylon).

Chromatographic Conditions

The following parameters were established to provide optimal separation and peak shape for TMCA.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for alkaloids like TMCA.
Mobile Phase Acetonitrile : 50mM KH₂PO₄ Buffer (pH 3.5) (35:65, v/v)The buffer at pH 3.5 ensures TMCA is in a consistent, protonated state, leading to sharp, symmetrical peaks. The acetonitrile ratio provides adequate retention and separation from potential interferences.
Flow Rate 1.0 mL/minA standard flow rate that balances analysis time with system pressure and resolution.
Detection Wavelength 245 nmThis wavelength provides high sensitivity for TMCA and related colchicinoids.[7][8]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA small injection volume minimizes potential for band broadening.
Run Time 15 minutesSufficient time to elute the analyte and any late-eluting impurities, allowing the column to re-equilibrate.

Preparation of Solutions

Buffer Preparation (50mM KH₂PO₄, pH 3.5)
  • Weigh 6.8 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.5 using 10% ortho-phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter before use.

Standard Stock Solution (100 µg/mL)
  • Accurately weigh approximately 10 mg of TMCA reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.

Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create concentrations ranging from 1.0 µg/mL to 20.0 µg/mL. These are used to construct the calibration curve.

Sample Preparation (Example: from a Drug Substance)
  • Accurately weigh an amount of the drug substance powder equivalent to 10 mg of the active ingredient.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation Protocol

The method was validated according to ICH Q2(R1) guidelines, focusing on the parameters required for an impurity quantification test.[1][2][6]

Workflow for HPLC Analysis and Validation

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation & Quantification prep_std Prepare Standard Solutions system_suitability System Suitability Test (SST) prep_std->system_suitability prep_sample Prepare Sample Solutions prep_sample->system_suitability prep_mobile Prepare Mobile Phase & Buffer prep_mobile->system_suitability hplc_run HPLC Injection & Data Acquisition system_suitability->hplc_run If Pass linearity Linearity hplc_run->linearity accuracy Accuracy hplc_run->accuracy precision Precision hplc_run->precision specificity Specificity hplc_run->specificity loq LOD / LOQ hplc_run->loq robustness Robustness hplc_run->robustness quant Quantification of TMCA in Sample linearity->quant accuracy->quant precision->quant specificity->quant loq->quant robustness->quant

Caption: General workflow for sample analysis and method validation.

Validation Parameters and Acceptance Criteria
ParameterMethodologyAcceptance Criteria
Specificity Inject blank (mobile phase), TMCA standard, and a sample spiked with TMCA. Assess for interference at the retention time of TMCA.The peak for TMCA should be free from interference from the blank and other components. Peak purity should pass if using a PDA detector.
Linearity Analyze five concentrations (e.g., 1, 5, 10, 15, 20 µg/mL) in triplicate. Plot a calibration curve of mean peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that linearity, accuracy, and precision are acceptable within the specified concentrations.1.0 - 20.0 µg/mL.
Accuracy Analyze a sample of known concentration spiked with TMCA at three levels (e.g., 80%, 100%, 120% of a target concentration) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate injections of a standard solution (e.g., 10 µg/mL).Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).LOD and LOQ should be determined and reported. LOQ must be precise and accurate.
Robustness Deliberately vary method parameters (e.g., pH ±0.2, organic phase ±2%, column temp ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results.System suitability parameters must remain within limits. Results should not be significantly affected by the variations.
System Suitability Inject a standard solution five times before starting the analysis.Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of peak areas ≤ 2.0%.

Results and Discussion

A typical chromatogram shows a well-resolved, symmetrical peak for Trimethylcolchicinic Acid at a retention time of approximately 7.5 minutes under the specified conditions. The method demonstrates excellent specificity with no interfering peaks from the blank or common related substances.

Summary of Validation Results

The following table summarizes the typical results obtained during method validation, confirming its suitability for the intended purpose.

ParameterResultStatus
Linearity (r²) 0.9995Pass
Accuracy (% Recovery) 99.5% - 101.2%Pass
Precision (Repeatability RSD) 0.85%Pass
Precision (Intermediate RSD) 1.20%Pass
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness No significant impact on resultsPass
Logical Flow of Method Validation

The validation process follows a hierarchical structure where fundamental parameters establish the foundation for more complex ones.

Validation_Logic spec Specificity lin Linearity spec->lin prec Precision spec->prec acc Accuracy spec->acc range Range lin->range loq LOQ lin->loq prec->range acc->range validated Validated Method range->validated loq->validated robust Robustness robust->validated

Caption: Logical relationship between core validation parameters.

Conclusion

The HPLC-UV method described in this application note is demonstrated to be simple, specific, linear, accurate, precise, and robust for the quantification of trimethylcolchicinic acid. All validation parameters meet the acceptance criteria derived from the ICH Q2(R1) guideline. This method is therefore deemed suitable for its intended purpose in quality control and research settings for the analysis of trimethylcolchicinic acid as an impurity or analyte.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link][1][3][6]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][2]

  • Joshi, S. A., et al. (2018). Development and Validation of HPLC Method to Determine Colchicine in Pharmaceutical Formulations and its Application for Analysis of Solid Lipid Nanoparticles. Current Pharmaceutical Analysis, 14(1), 76-83. [Link][7]

  • Sharma, S., et al. (2019). Development and Validation of HPLC Method for the Determination and Quantification of Colchicine in Gloriosa superba. International Research Journal of Pure and Applied Chemistry, 18(1), 1-9. [Link][8]

  • Abdulbaqi, I. M., et al. (2017). A simple (HPLC–UV) method for the quantification of colchicine in bulk and ethosomal gel nano-formulation and its validation. International Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 72-78. [Link][9][10]

  • Gülcemal, D., et al. (2018). Extraction, development and validation of HPLC-UV method for rapid and sensitive determination of colchicine from Colchicum autumnale L. Bulbs. Saudi Pharmaceutical Journal, 26(7), 1030-1036. [Link][11]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of Trimethylcolchicinic Acid (TMCA)

Welcome to the technical support guide for Trimethylcolchicinic Acid (TMCA). This document provides in-depth troubleshooting and methodological guidance for researchers, scientists, and drug development professionals fac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Trimethylcolchicinic Acid (TMCA). This document provides in-depth troubleshooting and methodological guidance for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of TMCA. As a colchicine derivative, TMCA holds significant therapeutic promise, but its hydrophobic nature often presents a critical hurdle in experimental and formulation settings.[1] This guide is designed to equip you with the foundational knowledge and practical protocols to systematically overcome this challenge.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries and provides rapid, actionable advice for resolving basic solubility issues.

Question: I'm trying to dissolve Trimethylcolchicinic Acid (TMCA) in PBS (pH 7.4) for my cell-based assay, but it won't go into solution. Why is this happening?

Answer: This is a common and expected challenge. TMCA, like its parent compound colchicine, is a complex organic molecule with significant hydrophobic regions.[1][2] Its solubility in neutral aqueous buffers is inherently low. Vendor-supplied data often indicates that TMCA is only slightly soluble in solvents like DMSO, methanol, and chloroform, implying very poor solubility in water.[3][4] Your observation is consistent with the compound's fundamental physicochemical properties.

Question: Can I simply heat the buffer to dissolve the TMCA?

Answer: While gentle warming can sometimes increase the rate of dissolution, it is generally not recommended as a primary solubilization method for TMCA without further stability data. Aggressive heating can lead to the degradation of complex molecules. Furthermore, any solubility increase achieved at a higher temperature is often temporary; the compound will likely precipitate out of the solution upon cooling to your experimental temperature (e.g., 37°C or room temperature), leading to inaccurate and non-reproducible results.

Question: What is the quickest method to try for a small-scale experiment if I just need a stock solution?

Answer: For initial, small-scale in vitro experiments, the most straightforward approach is to first dissolve the TMCA in a minimal amount of a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, before performing a serial dilution into your aqueous media. However, be mindful of the final solvent concentration in your assay, as even low percentages of organic solvents can impact cellular health and experimental outcomes.

In-Depth Solubility Enhancement Strategies

For applications requiring higher concentrations or for formulation development, a more systematic approach is necessary. The following sections detail proven methodologies, explaining the underlying scientific principles and providing step-by-step protocols.

pH Adjustment: Leveraging Ionization

Expertise & Mechanism: The structure of TMCA includes a phenolic hydroxyl group and an amino group. The phenolic hydroxyl group is weakly acidic. By increasing the pH of the aqueous medium above the pKa of this group, it will deprotonate to form a phenoxide anion. This ionization introduces a charge, which dramatically increases the molecule's interaction with polar water molecules, thereby enhancing solubility.[5][6][7] Conversely, lowering the pH would protonate the amino group, which could also influence solubility. The Henderson-Hasselbalch equation provides the theoretical basis for this pH-dependent solubility profile.[6][7]

Experimental Protocol: pH-Solubility Profiling

  • Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate for acidic, phosphate for neutral, borate for alkaline).

  • Equilibration: Add an excess amount of TMCA powder to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present so that saturation can be reached.

  • Mixing: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of dissolved TMCA using a validated analytical method, such as HPLC-UV.

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to visualize the pH-solubility profile.

Troubleshooting:

  • Precipitation upon Neutralization: If you prepare a high-concentration stock at an alkaline pH and then dilute it into a neutral buffer (e.g., cell culture media), the TMCA may precipitate. To avoid this, the final pH of the solution must be maintained above the critical pH required for solubility at that specific concentration.

  • Compound Stability: Before committing to this method, assess the stability of TMCA at the required alkaline pH over the duration of your experiment.

Co-solvency: Modifying the Solvent Polarity

Expertise & Mechanism: Co-solvency is a powerful technique that involves adding a water-miscible organic solvent (a co-solvent) to the aqueous medium.[8][9] The co-solvent works by reducing the overall polarity of the solvent system.[10] This makes the environment more favorable for a hydrophobic solute like TMCA, effectively reducing the energy required to break the water's hydrogen-bonding network and create a cavity for the drug molecule.[11] The increase in solubility is often logarithmic with a linear addition of co-solvent.[10]

Experimental Protocol: Co-solvent Screening

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and DMSO.[11][12]

  • System Preparation: Prepare a series of solvent systems by mixing a chosen co-solvent with water (or buffer) in varying proportions (e.g., 10%, 20%, 30%, 40% v/v).

  • Equilibrium Solubility Measurement: Using the same equilibration and quantification method described in the pH adjustment protocol, determine the saturation solubility of TMCA in each co-solvent blend.

  • Data Analysis: Plot the logarithm of TMCA solubility against the percentage of the co-solvent to assess the effectiveness of each.

Data Summary Table for Co-solvent Screening

Co-solvent% (v/v) in WaterMax Equilibrium Solubility (mg/mL)Observations (e.g., Toxicity Concerns)
Ethanol10%[Experimental Data]Potential for cell toxicity at >1%
20%[Experimental Data]
Propylene Glycol10%[Experimental Data]Generally well-tolerated
20%[Experimental Data]
PEG 40010%[Experimental Data]High viscosity at higher concentrations
20%[Experimental Data]

Troubleshooting:

  • Toxicity: The primary limitation is the potential toxicity of the co-solvent in biological systems.[10][11] Always determine the maximum tolerable co-solvent concentration for your specific cell line or animal model and stay below that limit.

  • Precipitation on Dilution: When a co-solvent-based formulation is injected into the bloodstream or added to a large volume of aqueous buffer, the co-solvent concentration drops, which can cause rapid drug precipitation.

Cyclodextrin Complexation: Molecular Encapsulation

Expertise & Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate poorly soluble "guest" molecules, like TMCA, into their central cavity, forming a water-soluble "inclusion complex."[13][14][15] This complex effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility without altering the bulk properties of the solvent.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and safety profile.

Experimental Protocol: Phase Solubility Study

  • Reagent Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v).

  • Equilibration: Add an excess amount of TMCA to each HP-β-CD solution.

  • Execution: Follow the same steps for agitation, separation, and quantification as described in the previous protocols.

  • Analysis: Plot the total concentration of dissolved TMCA against the concentration of HP-β-CD. The shape of the curve reveals information about the complex stoichiometry and stability. A linear (AL-type) plot is most common for 1:1 complexes and indicates a direct increase in solubility with cyclodextrin concentration.

Troubleshooting:

  • Complex Stoichiometry: While 1:1 complexes are common, higher-order complexes can form, and in some cases, the complex itself can precipitate at very high concentrations.[17]

  • Competitive Inhibition: Other molecules in your formulation or experimental media could potentially compete with TMCA for the cyclodextrin cavity.

A diagram illustrating the decision-making process for selecting a solubility enhancement strategy.

graph "Solubility_Enhancement_Workflow" {
  graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"];
  node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"];
  edge [fontname="Arial", fontcolor="#5F6368"];

subgraph "cluster_0" { label="Initial Assessment"; bgcolor="#FFFFFF"; Start [label="TMCA Powder", shape=cylinder, fillcolor="#FBBC05"]; Target [label="Target Concentration & Application?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_1" { label="Simple & Rapid Methods"; bgcolor="#FFFFFF"; CoSolvent [label="Co-solvency\n(e.g., DMSO, Ethanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pH_Adjust [label="pH Adjustment", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_2" { label="Advanced Formulation Strategies"; bgcolor="#FFFFFF"; Cyclodextrin [label="Cyclodextrin\nComplexation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Surfactant [label="Surfactant\nMicellization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

End_Vitro [label="In Vitro / In Vivo Assay", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; End_Formulation [label="Pre-formulation\nDevelopment", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections Start -> Target; Target -> CoSolvent [label=" Low Conc.\n In Vitro Stock?"]; Target -> pH_Adjust [label=" Ionizable Group?\n pH Stable?"]; Target -> Cyclodextrin [label=" Higher Conc.\n Formulation?"]; Target -> Surfactant [label=" High Conc.\n Oral/IV?"];

CoSolvent -> End_Vitro [label=" Check solvent toxicity"]; pH_Adjust -> End_Vitro [label=" Check final pH compatibility"]; Cyclodextrin -> End_Formulation [label=" Evaluate complex stability"]; Surfactant -> End_Formulation [label=" Determine CMC & toxicity"]; }

Caption: Encapsulation of TMCA by a cyclodextrin.

References

  • Jadhav, P., et. al. (2020). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Stancanello, F., et. al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]

  • Savjani, K. T., et. al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available at: [Link]

  • Bolu, K. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. Surfactant.com Blog. Available at: [Link]

  • Sharma, D., et. al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. Available at: [Link]

  • Valero, M. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Fadholly, A., et. al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. Available at: [Link]

  • Rane, Y. (2025). How can cyclodextrins enhance solubility?. Carbohydrate Chronicles Podcast. Available at: [Link]

  • Barmpalexis, P., et. al. (2017). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Pharmaceutical Development and Technology. Available at: [Link]

  • Larsen, K. L., et. al. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics. Available at: [Link]

  • Singh, R., et. al. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Barmpalexis, P., et. al. (2018). Effect of Surfactant–Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. Molecular Pharmaceutics. Available at: [Link]

  • Li, Y., et. al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics. Available at: [Link]

  • Wolschann, P., et. al. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Available at: [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Volpe, D. A. (2012). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Molecular Pharmaceutics. Available at: [Link]

  • Wikipedia contributors. (2023). Cosolvent. Wikipedia. Available at: [Link]

  • Adejare, A. (2015). Solutions. Clinical Gate. Available at: [Link]

  • Babu, P. S., et. al. (2010). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kumar, L., et. al. (2016). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Patel Kwan Consultancy. (2021). pH Dependent Drug Interactions with Acid Reducing Agents. Patel Kwan Consultancy. Available at: [Link]

  • MilliporeSigma. (n.d.). Trimethylcolchicinic acid. MilliporeSigma. Available at: [Link]

  • Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Journal of Pharmaceutical Sciences. Available at: [Link]

  • University of Palestine. (n.d.). Exp. 11 The influence of pH on solubility in water. University of Palestine. Available at: [Link]

  • Avdeef, A., et. al. (2012). Study of pH-dependent drugs solubility in water. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Colchicine. PubChem Compound Database. Available at: [Link]

  • Global Substance Registration System. (n.d.). TRIMETHYLCOLCHICINIC ACID. gsrs.ncats.nih.gov. Available at: [Link]

  • 001CHEMICAL. (n.d.). Trimethylcolchicinic acid. 001chemical.com. Available at: [Link]

  • University of Luxembourg. (n.d.). Trimethylcolchicinic acid (C19H21NO5). PubChemLite. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield in Trimethylcolchicinic Acid Synthesis

Introduction Welcome to the Technical Support Center for the synthesis of trimethylcolchicinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the synthesis of trimethylcolchicinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to optimizing the yield and purity of trimethylcolchicinic acid. As a crucial derivative and key intermediate in the synthesis of novel colchicinoids, achieving high-yield synthesis of trimethylcolchicinic acid is paramount for advancing research and development in this area.[1] This document provides a synthesis of established methodologies and expert insights to help you navigate the common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for synthesizing trimethylcolchicinic acid in a laboratory setting?

The most common and direct precursor for the laboratory-scale synthesis of trimethylcolchicinic acid is colchicine, a commercially available natural product.[2] The synthesis is typically achieved through the selective hydrolysis of the acetamido group at the C-7 position of colchicine.

Q2: What is the primary reaction for converting colchicine to trimethylcolchicinic acid?

The primary reaction is an acid-catalyzed hydrolysis. This process cleaves the amide bond of the N-acetyl group on the C-ring of colchicine, yielding the corresponding primary amine, which is trimethylcolchicinic acid (also known as N-deacetylcolchicine).[3][4]

Q3: How can I monitor the progress of the hydrolysis reaction?

Reaction progress should be monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][6][7][8] By spotting the reaction mixture alongside standards of colchicine and, if available, trimethylcolchicinic acid, you can visually track the disappearance of the starting material and the appearance of the product.

Q4: What are the critical parameters that influence the reaction yield?

The key parameters to control for optimizing yield are:

  • Acid Concentration: The molarity of the acid catalyst is crucial.

  • Temperature: Reaction temperature significantly affects the rate of hydrolysis and the formation of side products.

  • Reaction Time: Insufficient time leads to incomplete conversion, while excessive time can promote degradation.

  • Purity of Starting Material: Impurities in the initial colchicine can lead to side reactions and complicate purification.

Detailed Protocol: Acid-Catalyzed Hydrolysis of Colchicine

This protocol describes a standard method for the synthesis of trimethylcolchicinic acid via the acid hydrolysis of colchicine.

Materials and Reagents:
  • Colchicine

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • TLC plates (Silica gel 60 F₂₅₄)

Experimental Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve colchicine in a suitable solvent such as methanol.

  • Acid Addition: To the stirred solution, add the acid catalyst (e.g., 2M HCl) dropwise at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to a controlled temperature (e.g., reflux). Monitor the reaction progress every 30-60 minutes by TLC. A typical mobile phase for TLC analysis is a mixture of chloroform, acetone, and diethylamine (5:4:1 v/v/v).[7] The reaction is considered complete when the colchicine spot has been consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature in an ice bath.

    • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude trimethylcolchicinic acid using flash column chromatography on silica gel. The choice of eluent will depend on the specific impurities present, but a gradient of methanol in dichloromethane is a common starting point.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Colchicine 1. Insufficient acid catalyst concentration. 2. Reaction temperature is too low. 3. Short reaction time.1. Increase the concentration of the acid catalyst incrementally. 2. Raise the reaction temperature, for example, to reflux. 3. Extend the reaction time and continue monitoring by TLC until the starting material is consumed.
Multiple Spots on TLC (Significant Side Product Formation) 1. Reaction temperature is too high, causing degradation. 2. Prolonged reaction time leading to decomposition. 3. Presence of impurities in the starting colchicine.[9]1. Lower the reaction temperature and monitor closely. A microwave-assisted method can sometimes offer better control over heating.[5] 2. Optimize the reaction time to stop the reaction as soon as the starting material is consumed. 3. Ensure the purity of the starting colchicine using a validated analytical method.
Formation of Allocolchicine (Ring C Contraction Product) This is a known side product resulting from a benzilic-type rearrangement under hydrolytic conditions.[10]This rearrangement is often favored by harsh conditions. Use milder acidic conditions (lower concentration and temperature) to minimize its formation. Careful monitoring is key to stopping the reaction before significant rearrangement occurs.
Difficulty in Product Isolation/Purification 1. Incomplete neutralization during work-up, leaving the product as a salt. 2. Emulsion formation during extraction. 3. Co-elution of impurities during column chromatography.1. Ensure the pH is carefully adjusted to 7-8 before extraction. 2. Add brine (saturated NaCl solution) to break up emulsions. 3. Optimize the solvent system for column chromatography. Consider using a different stationary phase or a different chromatographic technique like reversed-phase chromatography.[11]
Low Final Yield After Purification 1. Product loss during extraction and multiple purification steps. 2. Decomposition of the product on the silica gel column. 3. Inefficient crystallization.1. Minimize the number of transfer steps. Ensure complete extraction by performing multiple small-volume extractions. 2. Deactivate the silica gel with a small amount of a base like triethylamine in the eluent. 3. For crystallization, screen various solvent systems and control the cooling rate.

Visualizing the Workflow

Synthesis and Purification Workflow

The following diagram outlines the general workflow for the synthesis of trimethylcolchicinic acid from colchicine.

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage Start Colchicine in Solvent AddAcid Add Acid Catalyst Start->AddAcid Heat Heat and Reflux AddAcid->Heat Monitor Monitor by TLC/HPLC Heat->Monitor Cool Cool Reaction Mixture Monitor->Cool Reaction Complete Neutralize Neutralize with NaHCO₃ Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry and Concentrate Extract->Dry Crude Crude Product Dry->Crude Column Column Chromatography Crude->Column Pure Pure Trimethylcolchicinic Acid Column->Pure

Caption: Workflow for trimethylcolchicinic acid synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues.

TroubleshootingTree Start Analyze TLC/HPLC Data Incomplete Incomplete Reaction? Start->Incomplete SideProducts Major Side Products? Incomplete->SideProducts No IncreaseParams Increase Temp/Time/Acid Conc. Incomplete->IncreaseParams Yes HarshCond Conditions too harsh? SideProducts->HarshCond Yes Proceed Proceed to Work-up SideProducts->Proceed No ReduceParams Decrease Temp/Time HarshCond->ReduceParams Yes PurifyStart Check Starting Material Purity HarshCond->PurifyStart No

Caption: Troubleshooting decision tree for synthesis.

References

  • Abdelwahab, N. S., Mokhtar, H. H., & Aboul Magd, A. M. (2019). Rapid Microwave-Assisted Hydrolytic Degradation of Colchicine: In Silico ADME/Tox Profile, Molecular Docking, and Development of Innovative RP-Chromatographic Methods. MICROCHEM J. Available at: [Link]

  • IJNRD. (n.d.). Stability-Indicating HPTLC Method Development and Validation for analysis of Colchicine in the Bulk Drug and Tablet Dosage Forms. Retrieved from: [Link]

  • Lacey, E., & Brady, R. L. (1984). Separation of colchicine and related hydrolysis and photodecomposition products by high-performance liquid chromatography, using copper ion complexation. Journal of Chromatography A, 315, 233-241. Available at: [Link]

  • Kallemeyn, J. (2004). Total Syntheses of Colchicine. Denmark Group Meetings. Available at: [Link]

  • World Health Organization. (2016). Colchicine (Colchicinum).
  • Doina, G., et al. (2005). Fast determination of colchicine by TLC-densitometry from pharmaceuticals and vegetal extracts. Farmacia, 53(2). Available at: [Link]

  • Abuirjeie, M. A., & El-Kousy, N. M. (1988). Thin-layer chromatographic scanner, spectrophotometric and high-performance liquid chromatographic methods for the determination of colchicine. Analyst, 113(3), 433-435.
  • Scribd. (n.d.). Total Synthesis of [7-14C] Colchicine. Retrieved from: [Link]

  • Fitzgerald, T. J. (2014). Acid Hydrolysis of Colchicine and Related Compounds. ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from: [Link]

  • Veeprho. (n.d.). Colchicine Impurities and Related Compound. Retrieved from: [Link]

  • ResearchGate. (n.d.). The possible side product in the synthesis of compound 2, the.... Retrieved from: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: Modulating Microtubule Dynamics with Trimethylcolchicinic Acid vs. Paclitaxel

Microtubules are highly dynamic, self-assembling cytoskeletal polymers composed of α/β-tubulin heterodimers. Their continuous assembly and disassembly—termed dynamic instability—is thermodynamically critical for intracel...

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Author: BenchChem Technical Support Team. Date: March 2026

Microtubules are highly dynamic, self-assembling cytoskeletal polymers composed of α/β-tubulin heterodimers. Their continuous assembly and disassembly—termed dynamic instability—is thermodynamically critical for intracellular transport, cell shape maintenance, and mitotic spindle function. Small molecules that modulate microtubule dynamics are cornerstone tools in structural biology and potent antineoplastic agents.

As a Senior Application Scientist, I have designed this technical guide to objectively compare two structurally and mechanistically distinct microtubule-targeting agents (MTAs): Trimethylcolchicinic acid (TMCA) and Paclitaxel . This guide synthesizes mechanistic theory with field-proven, self-validating experimental protocols to support researchers and drug development professionals in their assay designs.

Mechanistic Divergence: Causality in Microtubule Modulation

To effectively utilize these compounds in biochemical assays or therapeutic development, one must first understand the structural causality behind their opposing effects on the tubulin polymer.

Trimethylcolchicinic Acid (TMCA): Microtubule Destabilization

TMCA is a colchicine analog and a classical microtubule-destabilizing agent[1]. It exerts its biological effects by binding to the colchicine site, which is buried deep within the intradimer interface of the soluble α/β-tubulin heterodimer[2].

  • Causality of Action: Free tubulin heterodimers naturally exist in a slightly "curved" conformation. To polymerize into a straight microtubule lattice, tubulin must undergo a structural compaction. TMCA binding sterically locks the tubulin heterodimer in its curved state, preventing the conformational transition required for lateral protofilament interactions. Consequently, TMCA inhibits tubulin polymerization, shifting the dynamic equilibrium toward rapid depolymerization and leading to cell cycle arrest[2][3].

Paclitaxel: Microtubule Stabilization

In stark contrast, paclitaxel (Taxol) is a prototypical microtubule-stabilizing agent[4]. Rather than targeting free tubulin, paclitaxel binds to the taxane site located on the inner luminal surface of the assembled microtubule (specifically on the β-tubulin subunit).

  • Causality of Action: By binding to polymerized tubulin, paclitaxel bridges adjacent tubulin dimers, strengthening lateral interactions between protofilaments[5]. This thermodynamic stabilization drastically lowers the critical concentration required for assembly and completely suppresses microtubule shortening events, locking the cell in a state with excessively stable, non-functional microtubule bundles.

MOA Tubulin α/β-Tubulin Heterodimer MT Microtubule Polymer Tubulin->MT Polymerization Depoly Depolymerization (Mitotic Arrest) Tubulin->Depoly Inhibits Assembly TMCA Trimethylcolchicinic Acid (TMCA) TMCA->Tubulin Binds Colchicine Site PTX Paclitaxel (PTX) PTX->MT Binds Taxane Site Stab Stabilization (Mitotic Arrest) MT->Stab Prevents Disassembly

Opposing mechanisms of TMCA (destabilizer) and Paclitaxel (stabilizer) on microtubule dynamics.

Quantitative Data Comparison

The divergent mechanisms of TMCA and Paclitaxel manifest clearly in quantitative biochemical parameters. The table below summarizes their contrasting profiles to aid in experimental compound selection.

ParameterTrimethylcolchicinic Acid (TMCA)Paclitaxel (Taxol)
Primary Target Substrate Free α/β-tubulin heterodimersPolymerized microtubules
Binding Pocket Colchicine site (intradimer interface)Taxane site (luminal surface of β-tubulin)
Effect on Polymer Mass Decreases (Induces depolymerization)Increases (Induces stabilization)
Critical Concentration (Cc) Increases Cc required for assemblyDrastically decreases Cc for assembly
Turbidimetry Readout (350 nm) Suppresses Vmax and extends lag phaseAccelerates Vmax and eliminates lag phase
Microtubule Morphology Absent or fragmented short polymersDense, highly bundled microtubule asters

Experimental Methodologies

To objectively evaluate the efficacy of microtubule-targeting agents, researchers rely on self-validating biochemical assays. The following protocols detail the step-by-step execution and the underlying causality behind each experimental choice to ensure rigorous, reproducible data.

Protocol 1: Tubulin Polymerization (Turbidimetry) Assay

Principle: Microtubule assembly scatters light. By monitoring absorbance at 340-350 nm, the kinetics of polymerization (nucleation, elongation, and steady-state) can be quantified in real-time[5].

  • Tubulin Preparation: Thaw highly purified (>99%) porcine or bovine brain tubulin on ice.

    • Causality: Tubulin polymerization is highly temperature-dependent; maintaining the protein at 4°C prevents spontaneous, premature nucleation before the assay begins.

  • Buffer Assembly: Resuspend tubulin to a final concentration of 2-3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • Causality: PIPES maintains the optimal pH for assembly. EGTA chelates trace Ca²⁺ (which potently inhibits polymerization), while Mg²⁺ is an essential cofactor for GTP hydrolysis at the exchangeable E-site.

  • GTP Addition: Add 1 mM GTP immediately before the assay.

    • Causality: GTP binding to the β-tubulin subunit is the thermodynamic fuel required for the heterodimer to incorporate into the growing plus-end of the microtubule.

  • Compound Incubation: Aliquot the tubulin mixture into a pre-chilled 96-well half-area plate. Add TMCA (e.g., 5-20 µM) or Paclitaxel (e.g., 2 µM)[5]. Include a vehicle control (DMSO <1% v/v).

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C. Record absorbance at 350 nm every 30 seconds for 60 minutes[5].

    • Causality: The rapid temperature shift from 4°C to 37°C thermodynamically drives the polymerization reaction.

    • Self-Validation: A successful assay will yield a sigmoidal curve for the DMSO control. Paclitaxel will eliminate the nucleation lag phase and sharply increase the maximum absorbance (Vmax). TMCA will prolong the lag phase and severely depress the steady-state absorbance.

Workflow Prep 1. Prepare Tubulin (>99% pure, 2-3 mg/mL) Buffer 2. Add PEM Buffer (PIPES, EGTA, MgCl2, GTP) Prep->Buffer Drug 3. Add Compound (TMCA or Paclitaxel) Buffer->Drug Read 4. Measure Absorbance (340-350 nm at 37°C) Drug->Read Analyze 5. Analyze Kinetics (Vmax, Steady-State Mass) Read->Analyze

Step-by-step turbidimetric workflow for assessing tubulin polymerization kinetics.

Protocol 2: Competitive Binding Assay (Fluorescence)

Principle: To validate that TMCA specifically targets the colchicine site, a competitive binding assay using a fluorescent probe (e.g., MDL-27048) is employed[5][6].

  • Probe Equilibration: Incubate 1 µM tubulin with 10 µM of a known colchicine-site fluorescent probe (like MDL-27048) in PEM buffer for 30 minutes at 37°C to reach thermodynamic equilibrium[5].

  • Baseline Measurement: Measure the enhanced fluorescence emission of the bound probe (e.g., excitation 400 nm, emission 550 nm)[5].

    • Causality: These probes exhibit weak fluorescence in an aqueous solution but undergo massive quantum yield enhancement when buried in the hydrophobic colchicine pocket of tubulin.

  • Titration & Displacement: Titrate increasing concentrations of TMCA into the mixture. Monitor the decrease in fluorescence as TMCA competitively displaces the probe.

    • Causality: A dose-dependent decrease in fluorescence confirms that TMCA directly competes for the same binding pocket.

    • Self-Validation: Running a parallel titration with Paclitaxel will yield no change in fluorescence, as paclitaxel binds the taxane site and does not sterically hinder the colchicine pocket, serving as a robust negative control for site specificity.

References

  • Source: medkoo.
  • Source: cancer.
  • Source: targetmol.
  • Source: ias.ac.
  • Source: frontiersin.
  • Source: researchgate.

Sources

Safety & Regulatory Compliance

Safety

Trimethylcolchicinic acid proper disposal procedures

Comprehensive Operational Guide: Trimethylcolchicinic Acid (TMCA) Handling and Proper Disposal Procedures Executive Summary & Chemical Profile Trimethylcolchicinic acid (TMCA), frequently handled in laboratory settings a...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Trimethylcolchicinic Acid (TMCA) Handling and Proper Disposal Procedures

Executive Summary & Chemical Profile

Trimethylcolchicinic acid (TMCA), frequently handled in laboratory settings as its methyl ether derivative (N-acetyl trimethylcolchicinic acid methylether, CAS 64-86-8), is a highly potent alkaloid and anti-mitotic agent utilized in advanced drug development and oncological research ([PubChem][1])[1]. Due to its extreme toxicity and potential to cause fatal systemic damage, standard laboratory chemical disposal methods are entirely insufficient. This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational framework for the safe containment and disposal of TMCA.

Hazard Profile and Mechanistic Causality

To safely dispose of TMCA, personnel must first understand the causality behind its strict handling restrictions. TMCA binds irreversibly to tubulin dimers, preventing microtubule polymerization. This mechanism induces mitotic arrest at metaphase, leading to rapid apoptosis in rapidly dividing cells ([PubMed][2])[2]. Because of this highly efficient mechanism of action, even microscopic inhalation of TMCA dust can trigger severe myelosuppression, mucositis, and central nervous system damage ([PubMed][2])[2].

TMCA_Pathway TMCA TMCA Exposure (Inhalation/Ingestion) Tubulin Tubulin Dimer Binding TMCA->Tubulin Microtubule Microtubule Depolymerization Tubulin->Microtubule Mitosis Mitotic Arrest (Metaphase) Microtubule->Mitosis Toxicity Myelosuppression & Cell Apoptosis Mitosis->Toxicity

TMCA cellular toxicity pathway leading to mitotic arrest and apoptosis.

Table 1: TMCA Quantitative Hazard Data

Property / Hazard Metric Data / Specification Operational Implication
Molecular Weight 399.44 g/mol Easily aerosolized fine powder; requires draft-free handling.
Target Organs Liver, Kidneys, Bone Marrow Systemic toxicity dictates zero-tolerance for dermal/inhalation exposure.
Combustion Byproducts CO, CO2, NOx Requires incineration with an afterburner and scrubber.

| Hazard Ratings | HMIS Health: 3 (Severe) | Mandatory use of SCBA or NIOSH-approved respirators during spills. |

Data synthesized from authoritative safety data sheets ([Sigma-Aldrich], [Spectrum Chemical][3])[3].

Operational Plan: Routine TMCA Waste Segregation and Disposal

Chemical deactivation of TMCA (and related colchicine derivatives) using standard laboratory bleach or alkaline solutions is not universally validated and can produce unpredictable toxic byproducts ([Benchchem][4])[4]. Therefore, the only acceptable method of ultimate disposal is professional chemical incineration ([Sigma-Aldrich]).

Protocol 2.1: Solid Waste and Consumables Disposal Causality: Contaminated consumables (pipette tips, centrifuge tubes, gloves) retain microscopic TMCA particles. Mixing these with general organic waste risks cross-contamination and exposes downstream waste handlers to potentially fatal doses.

  • Segregation: Dedicate a specific, puncture-resistant, leak-proof container exclusively for TMCA and related alkaloid waste ([Benchchem][4])[4]. Do not mix with general solvent waste.

  • Primary Containment: Place all contaminated solids (vials, absorbent pads, gloves) into a 6-mil thick polyethylene hazardous waste bag.

  • Validation Step: Visually inspect the bag for micro-tears before sealing. Seal the bag using the gooseneck method (twist the top, fold it over itself, and secure it tightly with heavy-duty tape) to ensure an airtight micro-environment.

  • Secondary Containment: Place the sealed bag into a rigid, shatter-proof outer container. Label clearly as "Hazardous Waste: Highly Toxic Alkaloids (TMCA / Colchicine Derivatives)" ([Benchchem][4])[4].

  • Final Destruction: Transfer custody to a licensed professional waste disposal service. Mandate that the waste be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. Causality: The scrubber is required to neutralize the highly toxic nitrogen oxides (NOx) generated when burning complex organic alkaloids ([Sigma-Aldrich]).

Emergency Protocol: TMCA Powder Spill Cleanup

A spill of TMCA powder outside of a chemical fume hood is a critical emergency due to the severe risk of fatal inhalation ([Sigma-Aldrich]). Standard sweeping will aerosolize the powder, creating an invisible, lethal cloud.

Spill_Workflow Spill TMCA Powder Spill Evac Evacuate & Isolate Area Spill->Evac PPE Don SCBA & Double Gloves Evac->PPE Dampen Dampen with Water (Prevent Aerosolization) PPE->Dampen Collect Collect in Sealed Hazardous Waste Bag Dampen->Collect Incinerate Chemical Incineration (Afterburner & Scrubber) Collect->Incinerate

Step-by-step operational workflow for TMCA powder spill containment.

Protocol 3.1: Major Spill Containment and Recovery

  • Evacuation and Isolation: Immediately evacuate all personnel from the immediate area. Secure the perimeter and shut down local HVAC systems to prevent the dissemination of aerosolized dust ([Spectrum Chemical][3])[3].

  • PPE Donning: The cleanup team must wear a Self-Contained Breathing Apparatus (SCBA) or a full-face supplied-air respirator, heavy rubber boots, a fully encapsulating suit, and double chemotherapy-grade chemical-resistant gloves ([Sigma-Aldrich], [Benchchem][4])[4].

  • Dust Suppression (Critical Step): Do NOT sweep dry powder. Gently dampen the spilled TMCA powder with water or cover it with wet absorbent cloths. Causality: Water increases the mass of the particles, breaking the aerosolization potential and anchoring the toxic dust to the surface ([Sigma-Aldrich]).

  • Collection: Using non-sparking, disposable plastic scoops, carefully collect the dampened material and the absorbent cloths. Place them directly into a designated hazardous waste bag ([Sigma-Aldrich]).

  • Surface Decontamination: Wash the spill site with a strong detergent solution, followed by a thorough water rinse. Collect all wash water as hazardous liquid waste, as TMCA is soluble in water and will contaminate municipal water systems ([Benchchem][4])[4].

  • Validation Step: Inspect the cleaned area under bright light for any remaining residue or crystalline reflection. Dispose of all PPE worn during the cleanup as TMCA-contaminated hazardous waste ([Benchchem][4])[4].

References

  • Title: Colchicine | C22H25NO6 | CID 6167 - PubChem - NIH Source: nih.gov URL:[Link]

  • Title: SIGMA-ALDRICH MATERIAL SAFETY DATA SHEET Source: mun.ca URL:[Link]

  • Title: Phase I toxicity and pharmacology study of trimethylcolchicinic acid in patients with advanced malignancies - PubMed Source: nih.gov URL: [Link]

Sources

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